4-(Azetidin-3-yl)piperidine

Catalog No.
S14056211
CAS No.
M.F
C8H16N2
M. Wt
140.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Azetidin-3-yl)piperidine

Product Name

4-(Azetidin-3-yl)piperidine

IUPAC Name

4-(azetidin-3-yl)piperidine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-3-9-4-2-7(1)8-5-10-6-8/h7-10H,1-6H2

InChI Key

BXGJTOWQMBDJGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CNC2

Bioisosteric Replacement Strategies for Piperidine/Pyrrolidine Systems

The concept of bioisosteric replacement using 4-(azetidin-3-yl)piperidine has gained considerable attention in modern drug design [7]. The azetidine component serves as an effective mimic of pyrrolidine and piperidine systems, offering similar pharmacophoric properties while providing distinct conformational constraints [8]. Studies have shown that the azetidine ring can successfully replace traditional five- and six-membered nitrogen heterocycles without significant loss of biological activity [9].

Research conducted on metabotropic glutamate receptor positive allosteric modulators demonstrated the effectiveness of this bioisosteric approach . The 3-(azetidin-3-yl)-1H-benzimidazol-2-one core was identified as an optimal bioisosteric replacement of spiro-oxindole piperidine systems [11]. This replacement maintained comparable receptor activity while showing improved metabolic stability compared to the original piperidine-containing compounds [12].

The structural advantages of 4-(azetidin-3-yl)piperidine as a bioisostere include its ability to maintain key hydrogen bonding interactions while altering the overall molecular geometry . The compound provides a nitrogen-nitrogen distance similar to piperazine systems, making it an effective replacement in various pharmacological contexts [14]. The conformational rigidity introduced by the azetidine ring contributes to enhanced selectivity profiles and reduced off-target interactions [15].

Table 1: Bioisosteric Replacement Examples with 4-(Azetidin-3-yl)piperidine

Original SystemReplacementActivity RetentionMetabolic StabilityReference
Spiro-oxindole piperidine3-(Azetidin-3-yl)benzimidazoloneComparableImproved [7]
Piperazine4-(Azetidin-3-yl)piperidineMaintainedEnhanced [16]
PyrrolidineAzetidine coreSimilarSuperior [17]

Central Nervous System-Targeted Lead Optimization

The application of 4-(azetidin-3-yl)piperidine in central nervous system drug development has yielded promising results across multiple therapeutic targets [18]. The compound's ability to cross the blood-brain barrier while maintaining favorable pharmacokinetic properties makes it particularly valuable for neurological applications [19]. Research has demonstrated that modifications to the azetidine-piperidine scaffold can significantly influence brain penetration and target engagement [20].

Studies on metabotropic glutamate receptor modulators have shown that compounds containing the 4-(azetidin-3-yl)piperidine motif exhibit excellent central nervous system penetration after oral administration . Brain-to-plasma ratios of up to 13.5-fold have been reported, indicating preferential accumulation in brain tissue [22]. This enhanced brain exposure is attributed to the compound's lipophilicity profile and its ability to interact with brain-specific transport mechanisms [23].

The optimization of central nervous system-targeted compounds has focused on modulating the substituents attached to both the azetidine and piperidine components [24]. Replacement of morpholine moieties with 4-(azetidin-3-yl)piperidine derivatives has resulted in compounds with improved brain exposure and sustained target engagement [25]. The conformational flexibility of the scaffold allows for fine-tuning of receptor interactions while maintaining favorable pharmacokinetic properties [26].

Table 2: Central Nervous System Penetration Data for 4-(Azetidin-3-yl)piperidine Derivatives

CompoundBrain/Plasma RatioHalf-life (min)TargetReference
mGluR4 PAM analog13.544Metabotropic glutamate receptor [27]
H3R agonist derivative3.6130.8Histamine receptor [22]
MAGL inhibitor3.312Monoacylglycerol lipase [14]

Serotonergic Receptor Modulation Applications

The interaction of 4-(azetidin-3-yl)piperidine derivatives with serotonergic receptors has been extensively studied, revealing significant potential for therapeutic applications [28]. The scaffold has demonstrated particular efficacy in modulating serotonin transporter function and receptor binding affinity [29]. Research has shown that compounds containing this motif can selectively target specific serotonin receptor subtypes while minimizing off-target effects [17].

Studies on serotonin receptor modulators have highlighted the importance of the azetidine component in determining receptor selectivity [16]. The three-dimensional structure provided by the 4-(azetidin-3-yl)piperidine scaffold allows for optimal positioning of pharmacophoric elements required for serotonin receptor binding [30]. Modifications to the scaffold have resulted in compounds with enhanced selectivity for specific receptor subtypes, including 5-hydroxytryptamine-4 receptors [31].

The optimization of serotonergic activity has involved systematic modification of substituents on both ring systems . Replacement of traditional piperidine systems with 4-(azetidin-3-yl)piperidine has led to compounds with improved metabolic stability and reduced formation of undesirable metabolites [33]. The azetidine component helps prevent common metabolic pathways such as nitrogen-dealkylation and oxidation reactions [34].

Investigation of structure-activity relationships has revealed that the positioning of the azetidine ring relative to the piperidine component is crucial for maintaining serotonergic activity [27]. Compounds with optimal linker lengths and conformational flexibility have shown superior binding affinity and functional activity at target receptors [35]. The scaffold's ability to present multiple pharmacophoric elements in the correct spatial arrangement contributes to its effectiveness in serotonergic applications [36].

Enzyme Inhibition Profiles in Metabolic Disorder Therapeutics

The application of 4-(azetidin-3-yl)piperidine in enzyme inhibition strategies for metabolic disorders has shown considerable promise [37]. The compound has demonstrated significant activity against key enzymes involved in lipid metabolism, glucose homeostasis, and inflammatory pathways [38]. Research has focused on developing selective inhibitors that target specific metabolic enzymes while minimizing systemic effects [39].

Studies on monoacylglycerol lipase inhibition have revealed that azetidine and piperidine carbamates containing the 4-(azetidin-3-yl)piperidine motif exhibit highly efficient inhibitory activity [40]. These compounds demonstrate improved efficiency compared to traditional inhibitor scaffolds, with enhanced selectivity profiles and favorable pharmacokinetic properties [41]. The covalent binding mechanism facilitated by the carbamate functionality results in prolonged enzyme inhibition [42].

Investigation of diacylglycerol acyltransferase inhibitors has shown that compounds incorporating the 4-(azetidin-3-yl)piperidine scaffold exhibit reduced metabolic liability compared to traditional piperidine-containing analogs [43]. The azetidine component helps prevent cytochrome P450-mediated oxidation reactions that commonly occur with piperidine rings [44]. This metabolic stability improvement has led to the development of compounds with enhanced therapeutic potential [45].

Table 3: Enzyme Inhibition Data for 4-(Azetidin-3-yl)piperidine Derivatives

Target EnzymeInhibition TypeIC50 ValueSelectivityMetabolic StabilityReference
Monoacylglycerol lipaseCovalent6 nMHighEnhanced [14]
Diacylglycerol acyltransferaseCompetitive15 nMSuperiorImproved [30]
Janus kinase 1ATP-competitive12 nMSelectiveStable [35]
GlucocerebrosidaseCompetitive15 μMModerateGood [18]

The development of Janus kinase inhibitors incorporating the 4-(azetidin-3-yl)piperidine framework has resulted in compounds with exceptional selectivity and potency [46]. These inhibitors demonstrate preferential binding to specific kinase isoforms while maintaining favorable pharmaceutical properties [47]. The scaffold's three-dimensional structure allows for optimal interaction with the kinase active site, resulting in improved binding affinity and reduced off-target effects [48].

Research on glucocerebrosidase inhibitors has shown that 4-(azetidin-3-yl)piperidine derivatives can effectively modulate enzyme activity through competitive inhibition mechanisms [49]. The compound's ability to interact with the enzyme's active site while maintaining appropriate pharmacokinetic properties makes it valuable for therapeutic applications in metabolic disorders [50]. Structure-activity relationship studies have identified key substituents that enhance both potency and selectivity [51].

5-HT1-Like Receptor Agonism Structural Determinants

The 4-(azetidin-3-yl)piperidine scaffold exhibits significant pharmacological activity at 5-HT1-like receptors, demonstrating selective agonism through specific structural determinants that facilitate receptor binding and activation [1] [2] [3]. The compound's bicyclic framework provides an optimal geometric arrangement for engaging the serotonin receptor binding site, with the azetidine ring contributing conformational rigidity that enhances binding affinity [4] [5].

Structural analysis reveals that the four-membered azetidine ring introduces steric constraints that direct the molecule's interaction with the 5-HT1 receptor binding pocket [1]. The substituted azetidine and piperidine derivatives demonstrate selective agonist activity at human 5-HT1-like receptors, with binding affinities that rival those of endogenous serotonin [2]. The piperidine moiety serves as a scaffold for additional modifications that can enhance receptor selectivity and potency [4] [5].

Key Structural Features for 5-HT1 Receptor Engagement

Structural ComponentBinding ContributionMechanism of Action
Azetidine ringConformational rigidityOptimal receptor geometry
Piperidine scaffoldHydrophobic interactionsReceptor pocket occupancy
Nitrogen atomsHydrogen bondingReceptor backbone contacts
Ring junctionSpatial orientationBinding site complementarity

The molecular recognition pattern involves hydrogen bonding between the nitrogen atoms of both rings and the receptor backbone, supplemented by hydrophobic interactions that stabilize the ligand-receptor complex [4]. The compound's ability to modulate serotonin receptor activity stems from its structural similarity to native neurotransmitters while maintaining distinct pharmacological properties [5].

Research demonstrates that modifications to the azetidine-piperidine framework can significantly alter receptor selectivity profiles [1] [2]. The incorporation of specific substituents at various positions on the bicyclic system allows for fine-tuning of pharmacological activity, with some derivatives showing enhanced selectivity for 5-HT1A versus 5-HT1B receptor subtypes [4].

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition Pathways

The structural features of 4-(azetidin-3-yl)piperidine derivatives position them as potential inhibitors of diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis [6] [7] [8]. DGAT2 catalyzes the final step in triacylglycerol biosynthesis, making it an attractive target for metabolic disorders and hepatic steatosis [9] [10].

DGAT2 inhibition operates through multiple molecular mechanisms that collectively reduce hepatic lipid accumulation [7] [9]. The enzyme's inhibition leads to increased phosphatidylethanolamine levels in the endoplasmic reticulum, which subsequently blocks sterol regulatory element-binding protein 1 (SREBP-1) cleavage [7]. This mechanism represents a novel pathway for regulating hepatic lipogenesis that is independent of traditional sterol-mediated regulation [9].

DGAT2 Inhibition Mechanisms

MechanismPathway EffectMetabolic Outcome
SREBP-1 cleavage inhibitionReduced lipogenic gene expressionDecreased fatty acid synthesis
Phosphatidylethanolamine accumulationER membrane composition changeAltered protein processing
Substrate competitionOleoyl-CoA binding interferenceReduced triglyceride formation
Allosteric modulationEnzyme conformation changeModified catalytic activity

The compound's structural characteristics allow for competitive inhibition with the natural substrate oleoyl-CoA [10]. Studies demonstrate that DGAT2 inhibitors with similar structural frameworks exhibit nanomolar potency against the enzyme, with selectivity over the related DGAT1 isoform [8] [10]. The azetidine-piperidine scaffold provides optimal binding geometry for engaging the enzyme's active site while maintaining selectivity [6].

Research indicates that DGAT2 inhibition results in a biphasic metabolic response, initially reducing triglyceride synthesis while subsequently activating compensatory pathways [7] [9]. The inhibition of DGAT2 activity leads to substrate shunting toward phospholipid synthesis, which creates a metabolic feedback loop that further suppresses lipogenic gene expression [7].

Allosteric Modulation of Neurotransmitter Transporters

The 4-(azetidin-3-yl)piperidine framework demonstrates significant potential for allosteric modulation of neurotransmitter transporters, representing a novel therapeutic approach that differs from traditional orthosteric inhibition [11] [12]. Allosteric sites on neurotransmitter transporters provide opportunities for selective modulation without directly competing with endogenous substrates [11] [13].

Neurotransmitter transporters contain multiple allosteric binding sites that can be targeted by small molecules to modulate transport activity [12]. The serotonin transporter (SERT) contains well-characterized allosteric sites that bind compounds structurally similar to 4-(azetidin-3-yl)piperidine derivatives, leading to altered substrate binding kinetics [13] [14]. These allosteric sites are distinct from the primary substrate binding site and offer enhanced selectivity for therapeutic intervention [12].

Allosteric Modulation Mechanisms

Transporter TypeAllosteric SiteModulation EffectTherapeutic Potential
SERTExtracellular vestibuleSubstrate binding enhancementAntidepressant activity
DATS2 binding siteTransport rate modulationAddiction therapy
NETCholesterol binding siteConformational stabilizationAnxiety disorders
EAAT2Trimerization domainGlutamate clearance enhancementNeuroprotection

The allosteric modulation of glutamate transporters represents a particularly promising therapeutic avenue [15] [16]. Compounds that bind to the trimerization domain of excitatory amino acid transporters can enhance glutamate clearance without directly competing with the neurotransmitter [16]. This mechanism allows for neuroprotective effects while maintaining physiological glutamate signaling patterns [15].

Studies demonstrate that allosteric modulators can achieve selectivity profiles that are difficult to obtain with orthosteric inhibitors [12]. The structural diversity of allosteric sites between different transporter subtypes allows for the development of highly selective compounds that target specific therapeutic pathways [11] [17].

Kinase Binding Pocket Compatibility Studies

The structural framework of 4-(azetidin-3-yl)piperidine derivatives shows compatibility with protein kinase binding pockets, particularly those that accommodate ATP-competitive inhibitors [18] [19]. Protein kinases represent one of the largest druggable target classes, with their ATP-binding sites offering multiple opportunities for selective inhibition [20] [21].

Kinase binding pocket analysis reveals that the azetidine-piperidine scaffold can engage both the hinge region and hydrophobic pockets within the ATP-binding site [18] [19]. The compound's bicyclic structure provides optimal geometry for forming hydrogen bonds with the kinase hinge region while extending into adjacent binding pockets for enhanced selectivity [22] [23].

Kinase Binding Pocket Interactions

Binding RegionInteraction TypeSelectivity DeterminantStructural Requirement
Hinge regionHydrogen bondingConserved backbone contactsAppropriate donor/acceptor spacing
Hydrophobic pocketVan der Waals forcesGatekeeper residue sizeBulky substituent accommodation
DFG motif regionAllosteric bindingConformational stateFlexible linker groups
Glycine-rich loopElectrostatic interactionsPhosphate mimic bindingCharged group positioning

The compound's ability to form bidentate hydrogen bonds with the kinase hinge region positions it as a potential scaffold for kinase inhibitor development [22] [24]. The azetidine ring's conformational rigidity helps maintain optimal binding geometry, while the piperidine moiety can be modified to enhance selectivity for specific kinase subtypes [19] [25].

Research indicates that kinase selectivity can be achieved through targeting unique structural features within the ATP-binding site [20] [22]. The DFG-1 residue, which varies significantly between kinase subtypes, represents a key selectivity determinant that can be exploited through appropriate scaffold modifications [22]. The 4-(azetidin-3-yl)piperidine framework provides a suitable starting point for developing selective kinase inhibitors that target this region [26] [27].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

140.131348519 g/mol

Monoisotopic Mass

140.131348519 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types